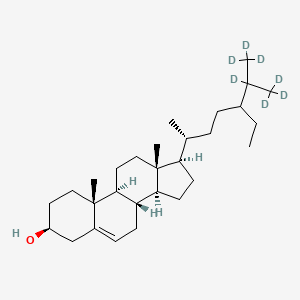
Mmae-smcc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMAE-SMCC, also known as monomethyl auristatin E-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is a compound used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. MMAE is a potent antimitotic agent, while SMCC is a linker that connects MMAE to antibodies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of MMAE-SMCC involves the conjugation of monomethyl auristatin E to an antibody via the SMCC linker. The process typically includes the following steps:
Activation of the Antibody: The antibody is first reduced to expose thiol groups.
Linker Attachment: The SMCC linker is then attached to the antibody through a reaction with the thiol groups.
Drug Conjugation: Finally, MMAE is conjugated to the antibody-linker complex.
The reaction conditions often involve mild temperatures and pH levels to maintain the integrity of the antibody and the drug .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as hydrophobic interaction chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
MMAE-SMCC primarily undergoes conjugation reactions. The key reactions include:
Thiol-Maleimide Conjugation: The maleimide group in SMCC reacts with thiol groups on the antibody.
Amide Bond Formation: The amine group of MMAE forms an amide bond with the activated ester group of SMCC.
Common Reagents and Conditions
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is commonly used to reduce disulfide bonds in antibodies.
Buffers: Phosphate-buffered saline (PBS) is often used to maintain pH levels during reactions.
Major Products
The major product of these reactions is the this compound-antibody conjugate, which retains the cytotoxic properties of MMAE while being targeted to specific cancer cells .
Applications De Recherche Scientifique
MMAE-SMCC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the study of bioconjugation techniques and linker chemistry.
Biology: Employed in the development of targeted therapies for cancer treatment.
Mécanisme D'action
MMAE-SMCC exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The conjugate is internalized by the cancer cell.
Drug Release: Inside the cell, the linker is cleaved by cathepsin, releasing MMAE.
Cytotoxic Action: MMAE inhibits cell division by blocking the polymerization of tubulin, leading to cell death.
Comparaison Avec Des Composés Similaires
MMAE-SMCC is compared with other ADC linkers and payloads:
Brentuximab Vedotin: Uses a similar linker and payload but targets different antigens.
Trastuzumab Emtansine: Utilizes a different cytotoxic agent (DM1) and linker (N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate).
Uniqueness
This compound is unique due to its high potency and specificity in targeting cancer cells, making it a valuable tool in cancer therapy .
Propriétés
Formule moléculaire |
C58H89N7O14S |
|---|---|
Poids moléculaire |
1140.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C58H89N7O14S/c1-13-35(6)51(42(77-11)30-47(69)63-28-17-20-41(63)53(78-12)36(7)54(72)59-37(8)52(71)39-18-15-14-16-19-39)62(10)57(75)49(33(2)3)60-55(73)50(34(4)5)61(9)44(66)27-29-80-43-31-48(70)64(56(43)74)32-38-21-23-40(24-22-38)58(76)79-65-45(67)25-26-46(65)68/h14-16,18-19,33-38,40-43,49-53,71H,13,17,20-32H2,1-12H3,(H,59,72)(H,60,73)/t35-,36+,37+,38?,40?,41-,42+,43?,49-,50-,51-,52+,53+/m0/s1 |
Clé InChI |
KPJLIFRLZIUVFO-AREODUGYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


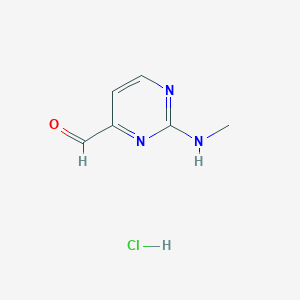
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
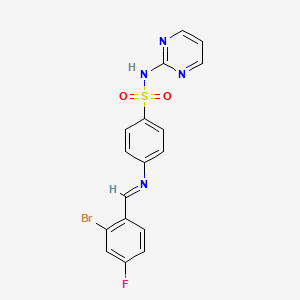
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)

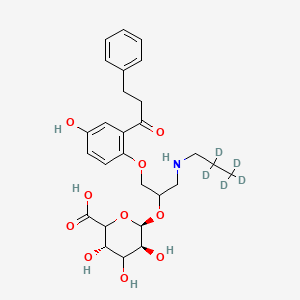
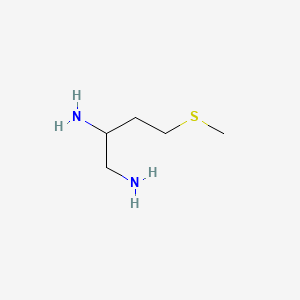
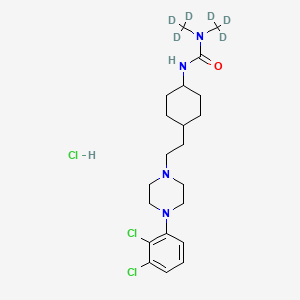

![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)
